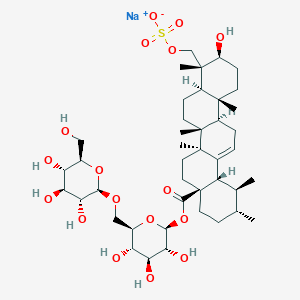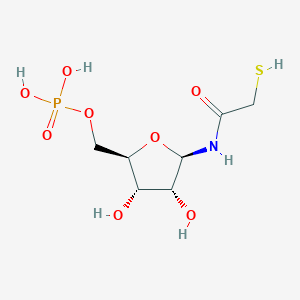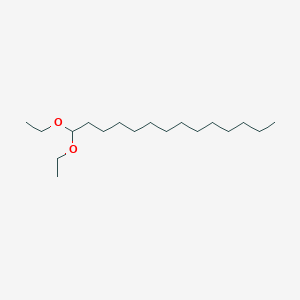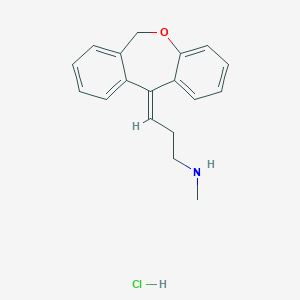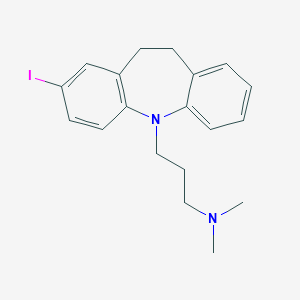
2-Iodoimipramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodoimipramine is a chemical compound that belongs to the class of tricyclic antidepressants. It is derived from the imipramine molecule by replacing one of the hydrogen atoms with an iodine atom. This modification enhances the drug's potency and selectivity for the serotonin transporter, which is a key target in the treatment of depression and anxiety disorders.
Mecanismo De Acción
The mechanism of action of 2-iodoimipramine involves the inhibition of the reuptake of serotonin and norepinephrine by the presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their binding to the postsynaptic receptors and results in a mood-elevating effect.
Efectos Bioquímicos Y Fisiológicos
In addition to its antidepressant and anxiolytic effects, 2-iodoimipramine has been shown to modulate other physiological processes such as pain perception, sleep-wake cycle, and appetite regulation. It has also been found to have anti-inflammatory and neuroprotective properties, which may contribute to its therapeutic potential in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-iodoimipramine in lab experiments is its high potency and selectivity for the serotonin transporter, which allows for precise modulation of the serotonergic system. However, its use may be limited by its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-iodoimipramine, including:
1. Investigation of its efficacy and safety in clinical trials for the treatment of depression and anxiety disorders.
2. Exploration of its potential in the treatment of other neurological disorders such as neuropathic pain, Alzheimer's disease, and Parkinson's disease.
3. Development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Elucidation of the molecular mechanisms underlying its anti-inflammatory and neuroprotective effects.
5. Evaluation of its potential as a tool for studying the serotonergic system in animal models.
In conclusion, 2-iodoimipramine is a promising compound with a wide range of therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in the treatment of various neurological disorders and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 2-iodoimipramine involves several steps, starting with the reaction of imipramine with iodine monochloride in the presence of a catalyst such as aluminum chloride. This reaction produces 2-chloroimipramine, which is then treated with silver iodide to replace the chlorine atom with an iodine atom. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-Iodoimipramine has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. Moreover, 2-iodoimipramine has been found to have fewer side effects than other tricyclic antidepressants, making it a promising candidate for clinical use.
Propiedades
Número CAS |
124598-60-3 |
|---|---|
Nombre del producto |
2-Iodoimipramine |
Fórmula molecular |
C19H23IN2 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
3-(3-iodo-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23IN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-14-17(20)10-11-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
Clave InChI |
QZSZIBCLUYVMEG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
SMILES canónico |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
Otros números CAS |
124598-60-3 |
Sinónimos |
2-iodoimipramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



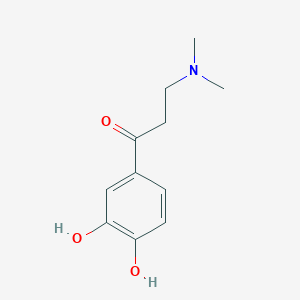
![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
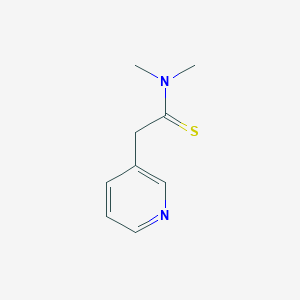
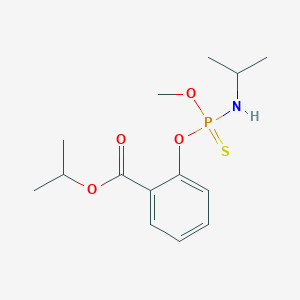
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
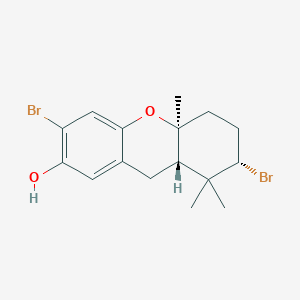

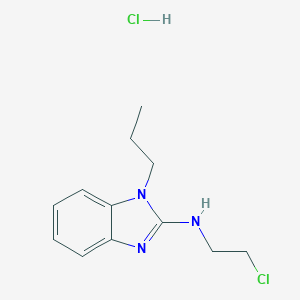
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
